![molecular formula C10H11N3O2 B6337969 Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1196153-46-4](/img/structure/B6337969.png)

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

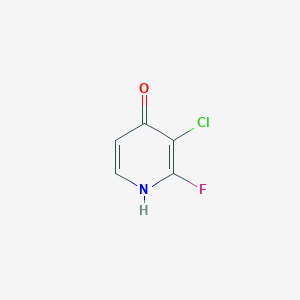

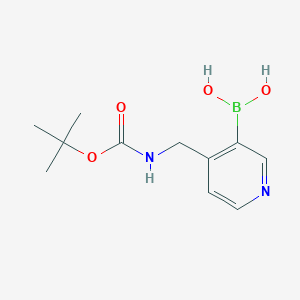

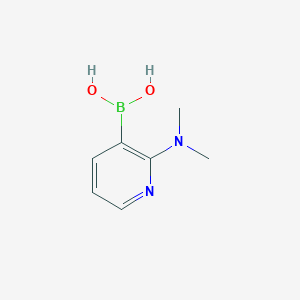

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is a white to brown solid with a molecular weight of 205.22 .

Synthesis Analysis

The synthesis of compounds with an imidazo[1,2-a]pyridine core, such as Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One such method involves the use of the Dimroth rearrangement, a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Molecular Structure Analysis

The molecular structure of Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is characterized by an imidazo[1,2-a]pyridine ring system fused to an ethyl group and a carboxylate moiety, as well as an amino group positioned at the 6-position .

Chemical Reactions Analysis

Compounds with the imidazo[1,2-a]pyridine core, such as Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, have been found to exhibit significant anti-inflammatory activity . This is believed to be due to the inhibition of the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .

Physical And Chemical Properties Analysis

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a white to brown solid with a melting point of 169-171°C . It is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate has potential applications in drug discovery due to its structural similarity to biomolecules. It can serve as a scaffold for developing new pharmacologically active compounds. Its ability to interact with various enzymes and receptors can be harnessed to create novel drugs with specific actions .

Material Science

In material science, this compound can be used to synthesize new organic materials with potential applications in electronics and photonics. Its unique electronic properties make it suitable for creating organic semiconductors, which are essential for developing flexible electronic devices.

Environmental Science

This compound’s derivatives could be explored for environmental remediation applications. For instance, they could be used to synthesize catalysts that degrade environmental pollutants or to create sensors that detect hazardous substances in the environment .

Analytical Chemistry

In analytical chemistry, Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate can be utilized as a reagent or a precursor for synthesizing analytical standards. These standards are crucial for the development of assays and tests that measure the concentration of various analytes in samples .

Biochemistry

The compound can play a role in studying protein interactions and enzyme kinetics. It may act as an inhibitor or activator for certain biochemical pathways, thus providing insights into the molecular mechanisms of various biological processes .

Pharmacology

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate might be used in pharmacological research to study its effects on biological systems. It could help in understanding the pharmacodynamics and pharmacokinetics of new drug candidates that contain this moiety .

Agriculture

Research in agriculture could benefit from this compound by exploring its use as a precursor for the synthesis of agrochemicals. These agrochemicals could include new pesticides or herbicides that target specific pests or weeds without affecting crops .

Nanotechnology

Due to its structural properties, Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate can be used in the synthesis of nanoparticles. These nanoparticles can have various applications, such as in drug delivery systems, where they can be used to transport therapeutic agents to specific sites in the body.

Wirkmechanismus

Target of Action

The primary targets of Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As a chemical with an imidazo[1,2-a]pyridine core, it may interact with various biological targets, leading to changes in cellular function

Biochemical Pathways

Given the compound’s structure, it may interact with various enzymes and receptors, potentially affecting multiple pathways . More research is needed to identify the specific pathways influenced by this compound.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate’s action are currently unknown. Some compounds with a similar imidazo[1,2-a]pyridine core have shown anti-proliferative activity against certain bacteria , suggesting that Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

Eigenschaften

IUPAC Name |

ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGFYJNXUSJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-aminoimidazo[1,2-A]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)